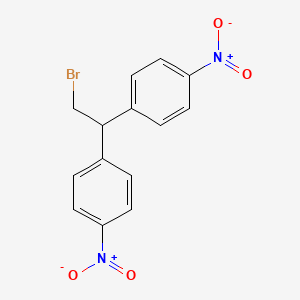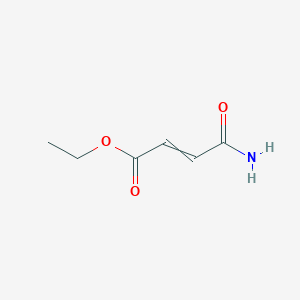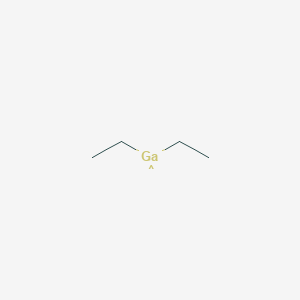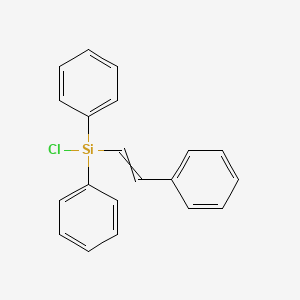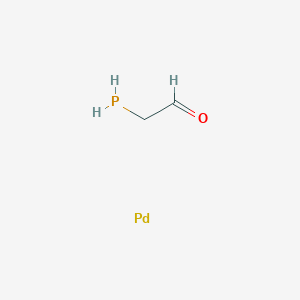![molecular formula C27H28O2 B14288060 1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione CAS No. 121586-89-8](/img/structure/B14288060.png)
1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a hexyl group attached to one of the phenyl rings and a phenylpropane-1,3-dione moiety attached to the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then react with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other carbon-carbon bond-forming reactions under controlled conditions. The reaction conditions typically include anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The biphenyl core and phenylpropane-1,3-dione moiety can interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4’-Hexyl-4-biphenylcarbonitrile: A similar compound with a cyano group instead of the phenylpropane-1,3-dione moiety.
4-Hexylresorcinol: A compound with a hexyl group attached to a resorcinol ring.
Uniqueness
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is unique due to its combination of a biphenyl core with a hexyl group and a phenylpropane-1,3-dione moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
CAS番号 |
121586-89-8 |
|---|---|
分子式 |
C27H28O2 |
分子量 |
384.5 g/mol |
IUPAC名 |
1-[4-(4-hexylphenyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C27H28O2/c1-2-3-4-6-9-21-12-14-22(15-13-21)23-16-18-25(19-17-23)27(29)20-26(28)24-10-7-5-8-11-24/h5,7-8,10-19H,2-4,6,9,20H2,1H3 |
InChIキー |
SLTMBWZXLCRZMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


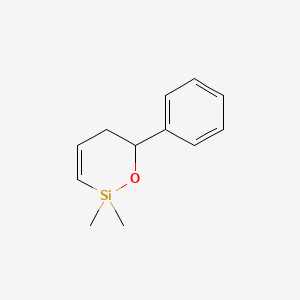
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
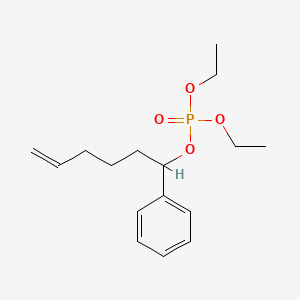
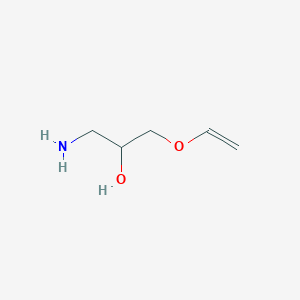

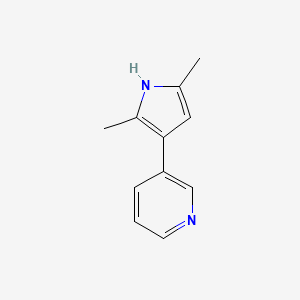
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
